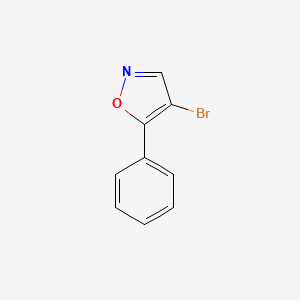

4-Bromo-5-phenyl-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

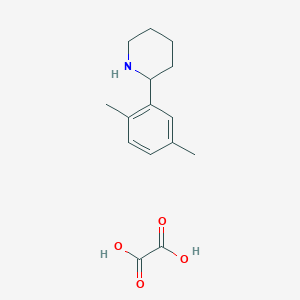

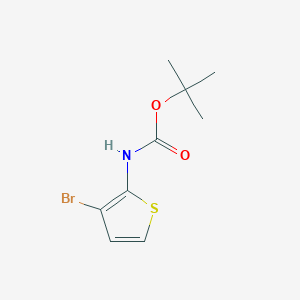

The compound "4-Bromo-5-phenyl-1,2-oxazole" is a brominated oxazole derivative, which is a class of heterocyclic aromatic organic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a bromine atom and a phenyl group on the oxazole ring can significantly influence its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and material science.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, the synthesis of oxazolyl functionalized polymers using a related compound, 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole, in atom transfer radical polymerization (ATRP) reactions has been reported . This process involves the generation of a new oxazolyl initiator system and the polymerization of styrene to produce well-defined α-oxazolyl functionalized polystyrene. Similarly, the synthesis of 4-bromomethyl-2-chlorooxazole, a versatile oxazole cross-coupling unit, has been described, which allows for the selective synthesis of 2,4-disubstituted oxazoles through palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be characterized using various spectroscopic techniques. For example, the study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved experimental and theoretical investigations, including HOMO and LUMO analysis, to determine charge transfer within the molecule and NBO analysis to analyze the stability arising from hyper-conjugative interactions . The crystal structure of a related benzodiazepinooxazole derivative has been determined, providing insights into the orientation of substituents with respect to the oxazole ring .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The regioselective C-4 bromination of oxazoles has been explored, leading to the synthesis of 4-bromo-5-(thiophen-2-yl)oxazole, which can further participate in Suzuki-Miyaura and Negishi coupling reactions . Additionally, the reactivity of oxazole derivatives has been studied in the context of nucleophilic ring-opening reactions followed by 5-endo cyclization to synthesize various 2-phenyl-3,4-substituted oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The synthesis and characterization of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate revealed the presence of intramolecular hydrogen bonds and intermolecular interactions, which were analyzed using Hirschfeld surface analysis . The study of a furan-2(5H)-one derivative provided insights into the molecule's shape and properties within its crystalline environment, as well as its chemical reactivity properties through Conceptual Density Functional Theory (CDFT) .

Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

4-Bromo-5-phenyl-1,2-oxazole derivatives have demonstrated significant antimicrobial and antiprotozoal activities. A study synthesized a compound related to this compound, which exhibited low effectiveness against certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020). Additionally, 2-amino-4-phenyloxazole derivatives showed notable in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis, suggesting potential therapeutic applications (Carballo et al., 2017).

Synthesis and Characterization

This compound and its derivatives are also a focus in synthetic chemistry for their potential in creating bioactive molecules. Their synthesis and characterization form a significant part of the research, exploring various chemical properties and reactions (Li et al., 2011). The versatility of these compounds in synthesizing various 2-phenyl-3,4-substituted oxazoles has been noted, which is significant for developing novel chemical entities (Misra & Ila, 2010).

Antioxidant and Anticancer Potential

Research into the antioxidant and anticancer properties of this compound derivatives has revealed promising results. Novel 2,4-disubstituted oxazoles, closely related to this compound, have shown potential in scavenging free radicals and inhibiting cancer cell growth, indicating their potential in therapeutic applications (Mathew et al., 2013).

Safety and Hazards

properties

IUPAC Name |

4-bromo-5-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNQYKVNIGKUAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559367 |

Source

|

| Record name | 4-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10557-73-0 |

Source

|

| Record name | 4-Bromo-5-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)

![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B1283918.png)

![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)